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2-Amino-3-iodopropanoic acid

Cat. No.: B12901210
M. Wt: 214.99 g/mol
InChI Key: DIZAJUVUZKMLQL-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Biochemical Research

The 20 canonical amino acids that constitute the building blocks of proteins provide a remarkable diversity of chemical and structural properties. However, the desire to further expand the functional repertoire of proteins has driven the field of chemical biology to embrace unnatural amino acids. rsc.org These synthetic molecules, which are not encoded in the standard genetic code, can be incorporated into proteins to introduce novel functionalities, enabling a deeper understanding of protein structure and function. rsc.orgnih.gov

Unnatural Amino Acids as Molecular Probes and Conformational Constraints

Unnatural amino acids serve as powerful molecular probes, allowing researchers to investigate complex biological processes with high precision. nih.govnih.gov By incorporating UAAs with specific reporter groups, such as fluorescent tags or photo-crosslinkers, scientists can track protein localization, interactions, and conformational changes in real-time and within living cells. nih.govacs.org These probes provide insights that are often unattainable through traditional biochemical and genetic methods. nih.gov

Furthermore, the unique steric and electronic properties of UAAs can be used to impose conformational constraints on peptides and proteins. sigmaaldrich.com This can help to stabilize specific secondary structures, modulate protein-protein interactions, and enhance the biological activity and stability of therapeutic peptides. The ability to fine-tune the structure of a protein in such a precise manner is a valuable tool in drug discovery and protein design. sigmaaldrich.com

Expanding the Genetic Code for Protein Engineering Applications

A significant breakthrough in the use of unnatural amino acids has been the development of methods to expand the genetic code. nih.govacs.org This revolutionary technology allows for the site-specific incorporation of UAAs into proteins in living organisms, including bacteria, yeast, and even mammals. nih.govucsf.edu The process involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and specifically charges the tRNA with the desired UAA. acs.orgwikipedia.org This UAA is then incorporated into the growing polypeptide chain at the corresponding codon position during translation. acs.org

This expansion of the genetic code has opened up new frontiers in protein engineering. nih.gov It enables the creation of proteins with novel catalytic activities, enhanced stability, and tailored binding specificities. nih.gov By introducing UAAs with unique chemical handles, proteins can be selectively modified with a wide range of molecules, including drugs, imaging agents, and polymers, for various biotechnological and therapeutic applications. acs.org

Overview of Halogenated Amino Acid Analogs in Scientific Inquiry

Among the diverse array of unnatural amino acids, halogenated analogs have garnered significant attention due to the unique properties that halogens impart. The introduction of halogen atoms onto the side chains of amino acids can profoundly influence their physicochemical and structural characteristics. researchgate.net

Role of Iodine in Amino Acid Structure and Reactivity Profiling

Iodine, being the largest and least electronegative of the stable halogens, offers distinct advantages when incorporated into amino acids. Its large size can introduce significant steric bulk, which can be used to probe steric tolerance in enzyme active sites or at protein-protein interfaces. researchgate.net Furthermore, the carbon-iodine bond can participate in halogen bonding, a non-covalent interaction that can contribute to molecular recognition and protein stability. nih.gov

From a reactivity standpoint, the iodine atom can serve as a versatile chemical handle. It can be involved in various chemical reactions, including cross-coupling reactions, which allows for the further functionalization of the amino acid and the protein into which it is incorporated. msu.edu The presence of iodine can also influence the electronic properties of the amino acid side chain.

Positioning 2-Amino-3-iodopropanoic Acid as a Research Construct

This compound, a derivative of alanine (B10760859), serves as a fundamental research construct in the field. Its relatively simple structure, consisting of a propanoic acid backbone with an amino group at the second carbon and an iodine atom at the third, makes it a valuable tool for a variety of scientific investigations. The presence of the iodine atom allows it to be used in studies exploring the effects of heavy atoms on protein structure and function. It can also serve as a precursor for the synthesis of more complex unnatural amino acids. google.com

The reactivity of the carbon-iodine bond makes this compound a useful building block in synthetic chemistry for creating novel probes and labeled compounds. Its incorporation into peptides and proteins can provide a means to introduce a heavy atom for crystallographic phasing or to serve as a reactive site for subsequent chemical modifications.

PropertyValue
Molecular FormulaC3H6INO2
Molecular Weight214.99 g/mol
IUPAC NameThis compound
CAS Number62965-18-8
Data sourced from PubChem CID 21953192 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6INO2 B12901210 2-Amino-3-iodopropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-iodopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6INO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZAJUVUZKMLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 Iodopropanoic Acid and Its Functionalized Derivatives

Chemical Synthesis Approaches to the Core 2-Amino-3-iodopropanoic Acid Structure

The fundamental challenge in synthesizing this compound lies in the precise introduction of both an amino group and an iodine atom onto a three-carbon backbone.

A classical route to alpha-amino acids involves the alpha-halogenation of a carboxylic acid followed by amination. The Hell-Volhard-Zelinsky (HVZ) reaction is a hallmark method for this initial halogenation step. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The process begins with propanoic acid, which is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to form an acyl bromide intermediate. This intermediate tautomerizes to an enol, which is more nucleophilic than the carboxylic acid and readily reacts with bromine to selectively install a bromine atom at the alpha-position (C2). wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the resulting α-bromo acyl bromide yields 2-bromopropanoic acid.

The final step in this sequence is the conversion of the α-bromo acid to the corresponding amino acid via ammonolysis. wikipedia.org This is a nucleophilic substitution reaction where the bromine atom is displaced by an amino group, typically by reacting the α-bromo acid with an excess of ammonia. This multi-step process, while effective for creating the 2-aminopropanoic acid (alanine) backbone, yields a racemic mixture (an equal mixture of D and L enantiomers). The introduction of the iodine at the C3 position is not directly achieved through this method and would require a different starting material or subsequent functionalization steps.

Reaction StageReagentsIntermediate/Product
Acyl Halide Formation Propanoic Acid, PBr₃ (cat.)Propionyl bromide
α-Halogenation (HVZ) Br₂, PBr₃ (cat.)2-Bromopropionyl bromide
Hydrolysis H₂O2-Bromopropanoic acid
Amination Excess NH₃2-Aminopropanoic acid (Alanine)

This table outlines a general synthesis for an alpha-amino acid backbone via the HVZ reaction.

For applications in peptide synthesis and biology, obtaining enantiomerically pure this compound is essential. The most effective strategies start from a chiral precursor, such as a naturally occurring amino acid, to ensure the desired stereochemistry in the final product. A common and highly efficient method utilizes L-serine or D-serine as the starting material. orgsyn.org

This stereospecific synthesis involves a two-step process:

Activation of the Hydroxyl Group : The hydroxyl group of a protected serine derivative (e.g., N-Boc-L-serine methyl ester) is converted into a good leaving group. This is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, which forms a tosylate ester. orgsyn.org

Nucleophilic Substitution (Finkelstein Reaction) : The tosylated intermediate is then treated with an iodide salt, such as sodium iodide (NaI), in a solvent like acetone. The iodide ion acts as a nucleophile, displacing the tosylate group via an Sₙ2 reaction. orgsyn.org This reaction proceeds with an inversion of stereochemistry if the mechanism is purely Sₙ2 at a chiral center, but in this case, the substitution occurs at the β-carbon, preserving the stereochemistry at the α-carbon.

This reliable method allows for the preparation of multigram quantities of fully protected, enantiopure 3-iodoalanine derivatives, which are valuable intermediates for synthesizing non-natural amino acids. orgsyn.org

StepStarting MaterialReagentsProduct
1 N-(tert-Butoxycarbonyl)-L-serine methyl esterp-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), 4-DMAPN-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
2 N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl esterSodium Iodide (NaI)N-(tert-Butoxycarbonyl)-β-iodo-L-alanine methyl ester

This table details the key steps in the stereoselective synthesis of protected L-3-iodoalanine from L-serine. orgsyn.org

Preparation of Protected this compound Derivatives

In complex chemical syntheses, particularly in peptide synthesis, the reactive amino and carboxyl groups of the amino acid must be temporarily masked with protecting groups to prevent unwanted side reactions. biosynth.com

The protection of the α-amino group is a critical first step in most peptide synthesis workflows. Two of the most widely used N-terminal protecting groups are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Boc Protection : The acid-labile Boc group is typically introduced by reacting 3-iodoalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc-3-iodo-L-alanine is stable under a variety of conditions but can be selectively removed using a strong acid like trifluoroacetic acid (TFA). peptide.comsmolecule.com

Fmoc Protection : The base-labile Fmoc group is advantageous for its mild removal conditions. It is introduced using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is stable to acidic conditions but is rapidly cleaved by a secondary amine base, most commonly piperidine. nih.govchempep.com This allows for an orthogonal protection strategy when paired with acid-labile side-chain or carboxyl-protecting groups. nih.gov

The carboxyl group is commonly protected as an ester to prevent it from reacting during amino group coupling reactions.

Methyl Esters : Methyl esters are formed by treating the amino acid with methanol (B129727) under acidic conditions. N-Boc-3-iodo-L-alanine methyl ester and N-Fmoc-3-iodo-L-alanine methyl ester are common, commercially available derivatives used in synthesis. orgsyn.orgsriramchem.comthermofisher.comfishersci.cafishersci.com

Benzyl (B1604629) Esters : Benzyl esters provide an additional layer of synthetic flexibility. They are stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal. Benzyl groups are typically removed at the end of a synthesis via catalytic hydrogenolysis. N-Boc-3-iodo-L-alanine benzyl ester is a well-documented example. chemicalbook.comnih.gov

The power of modern chemical synthesis, especially solid-phase peptide synthesis (SPPS), relies on the use of orthogonal protecting groups. biosynth.compeptide.com An orthogonal system allows for the selective deprotection of one functional group in the presence of others. biosynth.com

The most common orthogonal strategy in SPPS is the Fmoc/tBu scheme. biosynth.compeptide.com In this approach:

The N-terminus is protected with the base-labile Fmoc group.

The C-terminus is often anchored to a solid support, and reactive side chains (or a C-terminal carboxyl group in solution-phase synthesis) are protected with acid-labile groups like tert-butyl (tBu ) esters or ethers. biosynth.compeptide.com

A quasi-orthogonal strategy is the Boc/Bn scheme, where the N-terminus is protected with the moderately acid-labile Boc group, and side chains are protected with benzyl (Bn)-based groups, which require much stronger acids like hydrofluoric acid (HF) for removal. biosynth.compeptide.com

Protecting GroupChemical NameTarget GroupCleavage Condition
Boc tert-ButoxycarbonylAminoModerate Acid (e.g., TFA)
Fmoc 9-FluorenylmethyloxycarbonylAminoBase (e.g., Piperidine)
Me Methyl EsterCarboxylSaponification or strong acid
Bn Benzyl EsterCarboxylHydrogenolysis or strong acid
tBu tert-Butyl Ester/EtherCarboxyl/HydroxylStrong Acid (e.g., TFA)

This table summarizes common protecting groups and their respective cleavage conditions, illustrating their potential use in orthogonal schemes.

Advanced Synthetic Transformations for Aryl-Iodine Analogs

The carbon-iodine bond in this compound provides a reactive handle for sophisticated synthetic transformations. Researchers have leveraged this feature to construct a variety of aryl-iodine analogs, primarily through cross-coupling reactions. These methods offer a powerful platform for creating libraries of substituted phenyl-propanoic acids with potential applications in drug discovery and materials science.

Cross-Coupling Reactions (e.g., Negishi Coupling) for Substituted Phenyl-Propanoic Acids

The Negishi cross-coupling reaction has emerged as a highly effective method for the synthesis of substituted phenylalanine derivatives from this compound. This palladium-catalyzed reaction involves the coupling of an organozinc reagent derived from the iodinated amino acid with various aryl halides.

Detailed research has identified an optimal catalyst system for this transformation, consisting of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and the bulky phosphine (B1218219) ligand SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). princeton.edu This combination has proven to be an excellent precatalyst for the Negishi cross-coupling of the serine-derived organozinc reagent with a wide range of aryl halides, including those that were previously challenging, such as ortho-substituted examples. princeton.edu For meta- and para-substituted aryl halides, catalyst loadings as low as 0.5 mol% have been shown to be effective. princeton.edu

The general procedure involves the in-situ formation of the organozinc reagent from a protected form of this compound, which is then coupled with an aryl iodide or bromide in the presence of the palladium catalyst. This methodology has been successfully applied to generate a diverse array of substituted phenylalanine analogs.

Aryl Halide PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Resulting Phenyl-Propanoic Acid Derivative
4-IodoanisolePd₂(dba)₃ / SPhosDMF50952-Amino-3-(4-methoxyphenyl)propanoic acid
3-BromobenzonitrilePd₂(dba)₃ / SPhosDMF50882-Amino-3-(3-cyanophenyl)propanoic acid
2-IodotoluenePd₂(dba)₃ / SPhosDMF50752-Amino-3-(2-methylphenyl)propanoic acid
4-BromobenzaldehydePd₂(dba)₃ / SPhosDMF50822-Amino-3-(4-formylphenyl)propanoic acid
1-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosDMF50792-Amino-3-(4-nitrophenyl)propanoic acid

Strecker Synthesis Modifications for Diversified Amino Acid Structures

It is important to clarify a common misconception regarding the Strecker synthesis in the context of modifying existing amino acids. The Strecker synthesis is a fundamental method for the de novo synthesis of α-amino acids from aldehydes or ketones, ammonia, and cyanide. news-medical.netnih.govwikipedia.org It is not a procedure for the side-chain modification of a pre-existing amino acid like this compound.

However, the goal of creating diversified amino acid structures from a common precursor like this compound can be effectively achieved through alternative synthetic strategies that leverage the reactivity of the β-iodo group. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the β-position. This approach provides a powerful platform for the synthesis of a diverse range of unnatural amino acids.

The general strategy involves the reaction of a protected derivative of this compound with various nucleophiles. This can include sulfur, nitrogen, and oxygen-based nucleophiles, as well as carbanions, leading to a broad spectrum of side-chain modifications. For instance, reaction with thiols can introduce thioether linkages, while amines can be used to generate diamino acids.

NucleophileReaction TypeSolventResulting Amino Acid Derivative
Sodium thiophenoxideNucleophilic SubstitutionDMFS-phenyl-cysteine
Sodium azideNucleophilic SubstitutionDMSO3-Azido-2-aminopropanoic acid
DiethylamineNucleophilic SubstitutionAcetonitrile3-(Diethylamino)-2-aminopropanoic acid
Malonic ester anionAlkylationTHF2-Amino-4-carboxy-4-ethoxycarbonylbutanoic acid
IndoleFriedel-Crafts AlkylationDichloromethaneTryptophan

These nucleophilic substitution and alkylation reactions on the β-iodoalanine scaffold offer a versatile and modular approach to diversifying amino acid structures, complementing the cross-coupling strategies for accessing novel aryl-substituted analogs.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Iodopropanoic Acid

Reactivity Profile of the Iodine Moiety

The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group. This characteristic dominates the reactivity at the β-carbon, opening pathways for nucleophilic substitution, reduction, and radical formation.

The primary mode of reactivity for the iodine moiety in 2-amino-3-iodopropanoic acid is nucleophilic substitution, where an electron-rich species displaces the iodide ion. This reaction is fundamental to the synthesis of various non-canonical amino acids.

A prominent example is the synthesis of lanthionine (B1674491), a thioether-linked diamino acid found in lantibiotic peptides. wikipedia.org In this reaction, the thiol group of a protected cysteine derivative acts as a sulfur nucleophile, attacking the iodine-bearing β-carbon of β-iodoalanine and displacing the iodide. This forms the characteristic thioether bridge of lanthionine. wikipedia.orgnih.gov The synthesis of lanthionine and its derivatives can be accomplished from various precursors, including β-iodoalanine. nih.gov

However, the reaction is not always straightforward. Intramolecular participation of the amino group can lead to side reactions. It has been demonstrated that N-trityl-protected β-iodoalanines are susceptible to rearrangement. nih.gov The nitrogen atom can act as an internal nucleophile, displacing the iodide to form a transient aziridine (B145994) intermediate. This strained ring can then be re-opened by the iodide ion, leading to the formation of α-iodo-β-alanines as a major byproduct, which subsequently yields norlanthionines instead of the desired lanthionine product. nih.govuliege.be Careful selection of protecting groups and reaction conditions is crucial to minimize this rearrangement.

Table 1: Nucleophilic Substitution Reactions and Rearrangements This table is interactive. Click on the headers to sort.

Reactant Nucleophile Product Key Observation
N-protected this compound Protected Cysteine (thiol) Protected Lanthionine Formation of a thioether linkage via SN2 reaction. wikipedia.orgnih.gov

The C-I bond can be cleaved reductively to replace the iodine atom with a hydrogen atom, effectively converting the molecule to alanine (B10760859). This transformation, known as hydrodehalogenation, can be achieved through several methods, most notably catalytic hydrogenation.

Research has shown that alkyl iodides derived from protected amino acids undergo efficient reductive deiodination. acs.org Two effective pathways are:

Catalytic Transfer Hydrogenation (CTH): Using a palladium on carbon (Pd-C) catalyst with triethylsilane (TES) as a hydrogen source.

Conventional Hydrogenation: Employing hydrogen gas (H₂) with a Pd-C catalyst.

In both methods, the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is critical. The reaction is thought to produce hydroiodic acid (HI), which can poison the palladium catalyst. The base neutralizes this acid, allowing the catalytic cycle to proceed efficiently. acs.org These methods provide a clean and high-yielding route to remove the iodine atom when it is no longer needed in a synthetic sequence.

The weakness of the C-I bond (dissociation energy of ~200-220 kJ/mol) makes it susceptible to homolytic cleavage, forming a carbon-centered radical at the β-position. This reactivity can be initiated by light (photochemistry) or through specific chemical reagents.

Photochemical Initiation: Excitation of iodoalkanes with ultraviolet light leads to the cleavage of the C-I bond, yielding an alkyl radical and an iodine atom. acs.org This primary photochemical process can initiate a cascade of secondary reactions.

Chemically-Induced Radical Formation: Modern synthetic methods allow for the generation of alkyl radicals from alkyl iodides under milder conditions.

Electrochemical Methods: A "redox-relay" system using mild electrochemical reduction in the presence of molecular oxygen can generate carbon-centered radicals from alkyl iodides. This clean method avoids toxic reagents like tin. nih.gov

Visible-Light/Silane-Mediated Reactions: An operationally simple, catalyst-free method involves the interaction of an alkyl iodide with a silane, such as tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃Si-H), under visible light irradiation. This interaction triggers C-I bond homolysis, generating an alkyl radical that can participate in subsequent reactions like Giese additions to electron-deficient alkenes. nih.gov

The resulting β-alaninyl radical is a reactive intermediate that can be trapped or used to form new carbon-carbon bonds, offering a powerful tool for complex molecule synthesis. libretexts.org

Transformations of the Amino and Carboxyl Functional Groups

The amino (-NH₂) and carboxyl (-COOH) groups of this compound exhibit the characteristic reactivity of standard amino acids. These groups are the cornerstones of peptide and ester synthesis, although their reactivity must be managed in concert with the iodine moiety.

The formation of an amide (peptide) bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This process requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group.

The general mechanism involves two steps:

Activation: The carboxyl group reacts with a coupling reagent to form a highly reactive intermediate.

Acylation: The amino group of a second amino acid attacks the activated carbonyl carbon, forming the peptide bond.

Common coupling strategies applicable to this compound include:

Carbodiimide-Based Methods: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) react with the carboxyl group to form a reactive O-acylisourea intermediate. To prevent side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® are often included to trap the intermediate as a more stable active ester.

Onium Salt-Based Methods: Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that convert the carboxylic acid into a reactive ester or amide in the presence of a non-nucleophilic base like DIEA.

Table 2: Common Peptide Coupling Reagents and their Mechanisms This table is interactive. Click on the headers to sort.

Reagent Class Example(s) Activating Mechanism
Carbodiimides DCC, DIC, EDC Forms a highly reactive O-acylisourea intermediate.
Phosphonium Salts PyBOP, PyAOP Forms a reactive phosphonium ester intermediate.

Esterification: The carboxyl group of this compound can be converted to an ester to protect it during reactions involving the amino group or to modify the compound's solubility and properties. A common method for esterifying amino acids involves reaction with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst or a chlorinating agent like thionyl chloride (SOCl₂). For instance, treatment of an N-protected amino acid with an alcohol and SOCl₂ at 0°C provides the corresponding ester in good yield.

Hydrolysis (Saponification): The reverse of esterification is hydrolysis, which cleaves the ester back to the carboxylic acid. This is a critical step in many synthetic routes, particularly in peptide synthesis where a C-terminal ester must be cleaved. Alkaline hydrolysis, or saponification, is typically employed. Mild conditions are often preferred to avoid side reactions or racemization. For example, amino acid esters can be de-esterified using lithium hydroxide (B78521) (LiOH) in a mixture of an organic solvent like dioxane or THF and water at room temperature.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and potential applications. Mechanistic insights are typically garnered through a combination of kinetic studies, computational modeling, and the direct detection and characterization of reaction intermediates. While specific research on this compound is limited, principles from related halogenated amino acids and analogous chemical systems provide a framework for discussing the key transformations this compound may undergo. The primary reaction of interest for a β-iodinated amino acid like this compound is the cleavage of the carbon-iodine bond, which can proceed through various pathways such as nucleophilic substitution or elimination (dehydroiodination), as well as reductive deiodination.

Kinetic Studies of Key Transformations

The enzymatic deiodination of thyroid hormones, which are iodinated tyrosine derivatives, has been extensively studied and offers mechanistic parallels. These reactions, catalyzed by deiodinases, are crucial for thyroid hormone activation and inactivation nih.govnih.gov. The deiodination mechanism is thought to involve a selenocysteine (B57510) residue in the enzyme's active site, which attacks the iodine atom nih.govresearchgate.netmdpi.com. Kinetic analysis of these enzymatic reactions provides insights into substrate specificity and catalytic efficiency.

A plausible non-enzymatic deiodination reaction of this compound could be studied by monitoring the disappearance of the reactant or the appearance of the product (alanine and iodide) over time using techniques like UV-Vis spectroscopy or HPLC. The effect of variables such as temperature, pH, and solvent polarity on the reaction rate would provide valuable information about the transition state and the reaction mechanism.

To illustrate, a hypothetical kinetic experiment for the reductive deiodination of this compound by a generic thiol (R-SH) could yield data as presented in the interactive table below.

Interactive Data Table: Hypothetical Kinetic Data for the Deiodination of this compound
Initial [this compound] (M)Initial [R-SH] (M)Initial Rate (M/s)
0.010.11.5 x 10⁻⁶
0.020.13.0 x 10⁻⁶
0.010.23.0 x 10⁻⁶

From this hypothetical data, the reaction is first order with respect to both this compound and the thiol, suggesting a bimolecular rate-determining step.

Computational Chemistry Approaches (e.g., DFT Calculations) for Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms by modeling reaction pathways and calculating the energies of reactants, transition states, and products. For this compound, DFT calculations could provide significant insights into the thermodynamics and kinetics of its potential reactions.

DFT studies on the oxidation of other amino acids, such as L-tyrosine by iodine, have been used to propose reaction mechanisms and identify the most energetically favorable transition states scispace.comresearchgate.net. Similarly, the gas-phase reaction of β-alanine with the hydroxyl radical has been investigated using DFT to determine reaction profiles and rate coefficients nih.govresearchgate.net. These studies demonstrate the power of computational methods in understanding the reactivity of amino acids.

In the case of this compound, DFT calculations could be employed to investigate several key aspects:

Bond Dissociation Energy (BDE): Calculation of the C-I bond dissociation energy would provide a measure of the bond's strength and the likelihood of radical-mediated deiodination pathways.

Reaction Profiles: By mapping the potential energy surface for reactions such as nucleophilic substitution at the β-carbon or E2 elimination to form dehydroalanine, the activation energies for competing pathways can be determined. This would help to predict the major reaction products under different conditions.

Solvent Effects: The inclusion of solvent models in DFT calculations can help to understand how the reaction mechanism and rates are influenced by the surrounding medium.

Transition State Geometries: The calculated geometries of transition states can provide detailed information about the atomic rearrangements that occur during the reaction.

The table below presents hypothetical activation energies for two competing pathways for the reaction of this compound with a nucleophile, as might be determined by DFT calculations.

Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for Competing Pathways
Reaction PathwayTransition StateActivation Energy (kcal/mol)
Sₙ2 Substitution[TS_SN2]‡25.4
E2 Elimination[TS_E2]‡22.1

These hypothetical results would suggest that the E2 elimination pathway is kinetically favored over the Sₙ2 substitution.

Intermediate Identification through Advanced Spectroscopic Methods

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Due to their transient nature, these species often require advanced spectroscopic techniques for their detection. While no specific intermediates have been reported for reactions of this compound, we can discuss methods that would be applicable based on studies of other halogenated compounds and amino acids.

Spectroscopic techniques that could be employed to identify intermediates in the reactions of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to trap and characterize relatively stable intermediates.

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in solution.

Vibrational Spectroscopy (IR and Raman): Time-resolved IR or Raman spectroscopy can monitor changes in vibrational modes during a reaction, providing structural information about transient species.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for probing the electronic structure and local environment of a specific element. For instance, XAS has been used to characterize a high-spin Br-Fe(IV)-oxo intermediate in a halogenase enzyme, confirming the presence of a metal-bound halide h1.costanford.edu. A similar approach could be used to study reactions of this compound involving metal catalysts.

Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state and coordination environment of specific nuclei, such as iron. It was used in conjunction with XAS to identify the Fe(IV)-oxo intermediate in the halogenase CytC3 h1.costanford.edu.

The study of the reaction between 1,8-diazafluoren-9-one (B1298732) and L-alanine utilized a combination of mass spectrometry, NMR spectroscopy, and X-ray crystallography to identify reaction intermediates and products, highlighting the power of a multi-technique approach nih.govresearchgate.net.

The table below summarizes the applicability of various advanced spectroscopic methods for the identification of potential intermediates in the reactions of this compound.

Interactive Data Table: Spectroscopic Methods for Intermediate Identification
Spectroscopic MethodType of Information ProvidedPotential Application for this compound
Low-Temperature NMRStructural connectivity of stable intermediatesCharacterization of substitution or addition products.
ESI-MSMass-to-charge ratio of ionic intermediatesDetection of carbocation or other charged intermediates.
Time-Resolved IR/RamanVibrational modes of transient speciesMonitoring the formation and decay of short-lived intermediates.
XAS (XANES/EXAFS)Electronic structure and local atomic environmentProbing the coordination of iodine in metal-catalyzed reactions.

By employing a combination of these kinetic, computational, and spectroscopic techniques, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved.

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Iodopropanoic Acid Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For conjugates of 2-amino-3-iodopropanoic acid, NMR provides detailed information at the atomic level.

One-dimensional high-resolution NMR spectroscopy is fundamental for the initial characterization of this compound conjugates.

¹H NMR: The proton NMR spectrum provides information on the local chemical environment of hydrogen atoms. In a peptide conjugate, the α-proton of the 3-iodoalanine residue typically resonates in the range of 4.0-5.0 ppm. The β-protons, which are adjacent to the iodine atom, show a characteristic downfield shift due to the electron-withdrawing effect of iodine. The exact chemical shifts are sensitive to the local conformation and the nature of the neighboring residues. For instance, in studies of iodinated peptides, the aromatic protons of iodinated histidine or tyrosine residues show distinct shifts upon iodination, confirming the position of the modification. acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals information about the carbon skeleton of the conjugate. The Cα and Cβ carbons of the 3-iodoalanine residue are particularly informative. The Cβ carbon, directly bonded to the iodine atom, experiences a significant upfield shift (the "heavy atom effect"), a characteristic feature confirming the presence of the iodo-substituent. In a study of alanine (B10760859) peptides, the chemical shifts of backbone carbons were shown to be sensitive to the peptide's charge state and conformation. nih.gov

The following table provides representative ¹H and ¹³C NMR chemical shifts for a related iodinated amino acid, 3-iodotyrosine, which can serve as a model for understanding the spectral features of this compound within a conjugate.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH3.90 - 3.92~55
β-CH₂2.98 - 3.17~37
Aromatic CH6.88 - 7.69115 - 140
Carbonyl C-~175

Note: Data is based on 3-iodotyrosine and serves as an illustrative example. nih.gov Specific chemical shifts for this compound conjugates will vary depending on the specific molecule and solvent conditions.

While 1D NMR provides foundational data, multi-dimensional NMR experiments are essential for the complete structural elucidation of complex conjugates. These techniques spread the NMR signals into two or more dimensions, resolving spectral overlap and revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, typically those separated by two or three bonds. For a 3-iodoalanine residue within a peptide, COSY spectra would show cross-peaks between the α-proton and the β-protons, as well as between the amide proton (NH) and the α-proton, helping to trace the amino acid's spin system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the amide proton and any other proton within the same amino acid residue can be observed, which is crucial for assigning resonances in complex peptide spectra. nmims.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. An HSQC spectrum of a ¹³C-labeled conjugate would show a correlation peak for each C-H pair, allowing for the unambiguous assignment of the Cα/Hα and Cβ/Hβ signals of the 3-iodoalanine residue.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-4 bonds) between protons and heteronuclei. This is particularly useful for connecting different amino acid residues in a peptide and for assigning quaternary carbons, such as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for calculating the three-dimensional structure of the conjugate. creative-proteomics.com

Through the combined application of these multi-dimensional NMR techniques, a detailed atomic-resolution structure of a this compound conjugate can be determined.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS), performed on instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically with sub-ppm mass accuracy). nih.govresearchgate.net This capability is essential for the characterization of this compound conjugates for several reasons:

Unambiguous Molecular Formula Determination: The high mass accuracy of HRMS allows for the determination of the elemental composition of the conjugate, confirming the successful incorporation of the iodinated amino acid. The mass of iodine (126.90447 u) is unique enough that its presence can be definitively confirmed.

Verification of Conjugation: HRMS can verify the successful conjugation of this compound to another molecule by comparing the experimental mass of the product to the theoretical mass.

Isotopic Pattern Analysis: Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the conjugate. HRMS can resolve the isotopic distribution of the entire molecule, which must match the theoretical distribution calculated from its elemental formula.

Technique Information Gained Relevance to this compound Conjugates
HRMS Accurate Mass (to <5 ppm)Confirms elemental composition and successful incorporation of iodine.
Isotopic Pattern Distribution of isotopic massesVerifies the presence of the monoisotopic iodine atom.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID) or other methods. The resulting fragment ions are then mass-analyzed, providing structural information about the precursor ion. osu.edunih.gov

For peptide conjugates of this compound, MS/MS is invaluable for sequence verification and localization of the modification. uab.edu

Peptide Sequencing: Fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-type fragment ions. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing the peptide sequence to be read.

Localization of 3-Iodoalanine: The presence of the 3-iodoalanine residue will be evident by a mass shift of 140.92 u (mass of C₂H₂I) in the fragment ions containing this residue compared to a standard alanine residue. By analyzing the b- and y-ion series, the exact position of the 3-iodoalanine within the peptide sequence can be determined.

Characteristic Fragment Ions: Besides the backbone fragments, side-chain fragmentation can also occur. The C-I bond in 3-iodoalanine may cleave, leading to a characteristic neutral loss of 127 u (iodine radical) or 128 u (HI) from the precursor or fragment ions. The observation of such losses can be a diagnostic indicator for the presence of the iodinated residue.

A hypothetical fragmentation pattern for a tripeptide Gly-Ala(I)-Val is shown in the table below.

Precursor Ion Fragment Ion Type Sequence Calculated m/z
[G-A(I)-V+H]⁺b₁G58.04
b₂G-A(I)257.01
y₁V118.09
y₂A(I)-V317.06

Note: m/z values are monoisotopic and calculated for singly charged ions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. In a peptide conjugate, characteristic absorption bands for the amide bonds (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹) dominate the spectrum. The carboxylic acid and amine groups of the amino acid also have distinct IR absorptions. The C-I stretching vibration is expected to appear in the far-infrared region (typically below 600 cm⁻¹), which can be difficult to observe with standard mid-IR spectrometers but serves as a direct probe of the iodo-substituent.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound conjugates, Raman spectroscopy can provide complementary information to FTIR. The C-I bond, being relatively polarizable, should give rise to a detectable Raman signal. Aromatic side chains in the conjugate, if present, often produce strong Raman signals.

The following table lists some expected vibrational modes for a generic this compound conjugate.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
N-H (amine/amide)Stretching3300 - 3500IR, Raman
C-H (aliphatic)Stretching2850 - 3000IR, Raman
C=O (carbonyl)Stretching1630 - 1750IR, Raman
N-H (amide II)Bending1510 - 1580IR
C-NStretching1000 - 1250IR, Raman
C-IStretching500 - 600IR, Raman

Note: These are general ranges and the exact positions will depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional model of the electron density, and thus the exact conformation and configuration of the molecule and its packing within the crystal lattice. This information is vital for understanding intermolecular interactions, conformational preferences, and the absolute stereochemistry of chiral centers.

For derivatives of this compound, this technique provides definitive proof of structure and offers insights into how the bulky and electron-rich iodine atom influences the molecular and supramolecular architecture. A key example is the structural determination of N-Fmoc-3-iodo-L-alanine tert-butyl ester, a protected form of this compound commonly used in peptide synthesis. The crystallographic data for this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 227882.

The single-crystal X-ray diffraction study of this derivative reveals detailed information about its solid-state conformation. The data provide precise bond lengths, bond angles, and torsion angles, illustrating the spatial relationship between the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the amino acid backbone, and the iodine atom. This structural information is fundamental for designing more complex molecules, such as peptidomimetics or labeled bioconjugates, where the orientation of the iodo-alanine residue is critical for its intended function.

Below are the detailed crystallographic data for N-Fmoc-3-iodo-L-alanine tert-butyl ester.

ParameterValue
Compound NameN-Fmoc-3-iodo-L-alanine tert-butyl ester
CCDC Deposition Number227882
Chemical FormulaC₂₂H₂₄INO₄
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)9.769(2)
b (Å)14.053(3)
c (Å)15.795(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)2168.0(8)
Z4

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiral properties of molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. This differential absorption provides information about the secondary and tertiary structure of peptides and proteins, as well as the absolute configuration of chiral small molecules.

Conjugates of this compound are inherently chiral due to the stereocenter at the α-carbon. CD spectroscopy is therefore an ideal tool for studying their solution-phase conformation and for confirming their enantiomeric purity. The technique is particularly sensitive to the formation of ordered secondary structures, such as α-helices and β-sheets, in peptides containing this amino acid. The CD spectrum of a peptide is characterized by distinct electronic transitions of the amide bonds in the peptide backbone. For instance, an α-helix typically shows a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm, whereas a β-sheet structure exhibits a negative band around 218 nm and a positive band near 195 nm.

While the principles of CD spectroscopy are well-established for probing the structure of chiral molecules, specific experimental CD data for conjugates of this compound are not widely available in the current scientific literature. However, based on studies of other modified amino acids, it is expected that the incorporation of the iodo-alanine residue would influence the chiroptical properties of a peptide. The large size and high polarizability of the iodine atom could affect the electronic environment of the nearby peptide backbone chromophores, potentially leading to shifts in the positions and intensities of the characteristic CD bands.

Further research involving the synthesis of peptides incorporating this compound and their analysis by CD spectroscopy would be necessary to establish a detailed understanding of their conformational preferences in solution. Such studies would provide valuable data on how this unique amino acid influences peptide folding and stability.

ParameterDescription
PrincipleMeasures the difference in absorption of left and right circularly polarized light by chiral molecules.
Application to ConjugatesDetermination of secondary structure (α-helix, β-sheet, random coil) and confirmation of stereochemical integrity.
Expected Influence of Iodo-AlanineThe iodine atom may perturb the electronic transitions of the peptide backbone, potentially altering the characteristic CD bands.
Data AvailabilitySpecific experimental CD spectra for this compound conjugates are not readily found in the reviewed literature.

Biochemical Pathways and Enzymatic Interactions Involving 2 Amino 3 Iodopropanoic Acid Analogs

Metabolic Fate and Biotransformation of Halogenated Amino Acids

The metabolic journey of halogenated amino acids like 2-amino-3-iodopropanoic acid begins with their transport across the cell membrane and is followed by interactions with a variety of metabolic enzymes. These interactions determine the biotransformation of the compound and its broader impact on cellular metabolism.

Investigation of Amino Acid Transporter Recognition and Uptake

The cellular uptake of amino acids is mediated by a diverse family of membrane-bound amino acid transporters (AATs), which exhibit varying substrate specificities. nih.govwikipedia.org The L-type amino acid transporter 1 (LAT1) is of particular relevance for bulky and aromatic amino acids, a category that includes halogenated analogs. nih.gov LAT1 is a sodium- and pH-independent exchanger responsible for transporting large neutral amino acids across membranes, including the blood-brain barrier. nih.govsolvobiotech.com

Research into LAT1's substrate recognition reveals that it accommodates amino acids with large, hydrophobic side chains. solvobiotech.comresearchgate.net Crucially, LAT1 has been shown to transport not only its primary substrates like leucine (B10760876) and phenylalanine but also other amino acid-related compounds, including the anti-cancer drug melphalan (B128) and the thyroid hormones triiodothyronine (T3) and thyroxine (T4). nih.govresearchgate.net These thyroid hormones are naturally occurring iodinated derivatives of tyrosine. The ability of these iodinated compounds to act as competitive inhibitors of LAT1-mediated transport strongly suggests that the transporter recognizes and binds them. researchgate.net Given that this compound is a structural analog of phenylalanine and tyrosine, it is highly probable that it is also recognized and transported by LAT1. nih.gov The key structural requirements for LAT1 substrates are a free carboxyl and an amino group, which are present in this compound. researchgate.net

Another relevant transport system is the sodium/iodide symporter (NIS), which is responsible for the active transport of iodide into the thyroid gland for the synthesis of thyroid hormones. wikipedia.orgwikipedia.org While its primary substrate is the iodide ion, its role in transporting iodine-containing organic molecules is less characterized but represents a potential pathway for cellular uptake. nih.gov

Interaction with Amino Acid Metabolic Enzymes (e.g., Dehalogenases, Transaminases, Decarboxylases)

Once inside the cell, this compound and its analogs are subject to modification by several classes of enzymes that typically act on natural amino acids.

Dehalogenases : These enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification and metabolism of halogenated compounds. frontiersin.org Hydrolytic dehalogenases, specifically haloacid dehalogenases, act on substrates like this compound to remove the iodine atom. This reaction typically replaces the halogen with a hydroxyl group from water, converting the haloacid into a hydroxy acid. frontiersin.orgnih.gov The product of this reaction would be 2-amino-3-hydroxypropanoic acid (isoserine).

Transaminases : Transaminases (or aminotransferases) are pivotal enzymes in nitrogen metabolism, catalyzing the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgwikipedia.org This process is fundamental for the synthesis and degradation of amino acids. libretexts.org Studies have demonstrated that halogenated aromatic amino acids can be effectively deaminated through transamination, indicating that the presence of a halogen does not prevent recognition by these enzymes. oup.com For example, D-amino acid transaminase has been shown to react with β-halo substrates, such as β-chloroalanine. nih.govacs.org The transamination of this compound would yield 3-iodo-2-oxopropanoic acid and a new amino acid, thereby linking its metabolism to the broader amino acid pool. pharmaguideline.com

Decarboxylases : These enzymes remove the carboxyl group from an amino acid, producing carbon dioxide and an amine. allen.in This reaction is catalyzed by decarboxylases, which often require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. stackexchange.com The decarboxylation of this compound would result in the formation of 2-iodo-1-aminoethane. While the enzymatic decarboxylation of this specific compound is not extensively documented, the process of decarboxylative halogenation is a known chemical reaction, suggesting the plausibility of this metabolic route. allen.innih.govacs.org

Impact on Interconnected Biochemical Pathways (e.g., Nitrogen Metabolism, TCA Cycle Intermediates)

The metabolism of halogenated amino acids can influence central metabolic pathways. The nitrogen from this compound, once removed by transaminase activity, enters the cellular nitrogen pool. This nitrogen can then be utilized for the synthesis of other amino acids or nitrogenous compounds, or it can be directed towards the urea (B33335) cycle for excretion.

The carbon skeleton that remains after deamination and dehalogenation can be further metabolized and potentially enter the tricarboxylic acid (TCA) cycle. For instance, the dehalogenated product, 2-amino-3-hydroxypropanoic acid, can be converted into pyruvate, a key entry point into the TCA cycle. The integration of these carbon skeletons into central metabolism means that halogenated amino acids can contribute to cellular energy production. However, the accumulation of halogenated intermediates could also potentially disrupt these pathways if they are not efficiently processed.

Enzymatic Mechanisms of Carbon-Halogen Bond Cleavage

The carbon-halogen bond is generally stable, and its cleavage in biological systems is an enzymatically catalyzed process of significant environmental and biochemical importance. Haloacid dehalogenases are the primary enzymes responsible for this reaction in the context of halogenated propanoic acids.

Characterization of Haloacid Dehalogenases Active on Propanoic Acid Substrates

Haloacid dehalogenases (HADs) are a class of hydrolytic enzymes that have been identified in various microorganisms. frontiersin.org They are of particular interest for their ability to detoxify halogenated environmental pollutants. frontiersin.orgfrontiersin.org These enzymes show high catalytic activity towards short-chain halogenated carboxylic acids, including derivatives of acetic acid and propanoic acid. nih.govmdpi.com

Based on their substrate specificity and the stereochemistry of the reaction product, 2-haloacid dehalogenases are classified into four main types: frontiersin.orgnih.gov

D-2-haloacid dehalogenase (D-DEX) : Acts on D-2-haloalkanoic acids.

L-2-haloacid dehalogenase (L-DEX) : Specifically acts on L-2-haloalkanoic acids, producing D-2-hydroxyalkanoic acids via an inversion of stereochemistry. frontiersin.org

DL-2-haloacid dehalogenase, inverting (DL-DEXi) : Acts on both D- and L-enantiomers, inverting the configuration at the C2 carbon. frontiersin.org

DL-2-haloacid dehalogenase, retaining (DL-DEXr) : Acts on both enantiomers while retaining the original stereochemical configuration. frontiersin.org

These enzymes typically function as monomers or homodimers and are highly efficient in cleaving carbon-chlorine and carbon-bromine bonds. frontiersin.orgresearchgate.net Their enclosed active sites generally limit their specificity to smaller substrates, making halogenated propanoates ideal candidates for their activity. mdpi.com

Substrate Specificity and Catalytic Mechanisms of Relevant Enzymes

The substrate specificity of haloacid dehalogenases is a key determinant of their biological function. Generally, the rate of dehalogenation is influenced by the nature of the halogen, with the C-Br bond being cleaved more readily than the C-Cl bond, which is consistent with their leaving group abilities. researchgate.netnih.gov Activity tends to be highest on short-chain haloacids and decreases as the carbon chain length increases. frontiersin.orgnih.gov

SubstrateRelative Activity (%)Enzyme Source
L-2-Bromopropionate143Pseudomonas stutzeri DEH130 (Dehalogenase II)
D,L-2-Bromopropionate125Pseudomonas stutzeri DEH130 (Dehalogenase II)
L-2-Chloropropionate100Pseudomonas stutzeri DEH130 (Dehalogenase II)
D,L-2-Chloropropionate88Pseudomonas stutzeri DEH130 (Dehalogenase II)
Bromoacetate75Pseudomonas stutzeri DEH130 (Dehalogenase II)
Chloroacetate63Pseudomonas stutzeri DEH130 (Dehalogenase II)
3-Chloropropionate0Pseudomonas stutzeri DEH130 (Dehalogenase II)

Table 1: Relative substrate specificity of a purified haloacid dehalogenase, demonstrating a preference for brominated and propionated substrates. Activity is relative to L-2-Chloropropionate (100%). Data sourced from researchgate.net.

Two primary catalytic mechanisms have been described for haloacid dehalogenases:

Direct Nucleophilic Attack : In this mechanism, a water molecule, activated by a basic amino acid residue in the active site, directly attacks the α-carbon of the substrate. This single-step displacement reaction cleaves the carbon-halogen bond and inverts the stereochemical configuration of the product. This mechanism is proposed for non-stereospecific enzymes like DL-DEX 113. researchgate.netresearchgate.netresearchgate.net

The choice between these mechanisms is a key feature distinguishing different classes of haloacid dehalogenases and dictates their approach to cleaving the stable carbon-halogen bond. researchgate.netresearchgate.net

Biosynthetic Precursors and Pathways of Halogenated Metabolites

Naturally occurring halogenated organic compounds, or halometabolites, are a diverse group of molecules produced by a wide array of organisms, including bacteria, fungi, marine organisms, and plants. The biosynthesis of these compounds involves the enzymatic incorporation of halogen atoms (chlorine, bromine, iodine, and rarely fluorine) into a precursor molecule. The pathways and precursors are varied, leading to a vast range of chemical structures with numerous biological functions.

The initial substrates for halogenation are often common primary metabolites. Amino acids, in particular, serve as key precursors for many halogenated natural products. The enzymatic halogenation of these precursors is a critical step that often dictates the final structure and activity of the metabolite. This process is catalyzed by specific enzymes known as halogenases.

Nature has evolved several distinct strategies for enzymatic halogenation, which can be broadly categorized based on their mechanism and required cofactors. The primary source of halogens for these enzymes is always the corresponding halide ion (Cl⁻, Br⁻, I⁻) available in the environment.

The main classes of halogenating enzymes include:

Haloperoxidases : This was the first class of halogenating enzymes to be discovered. They are further divided into heme-dependent and vanadium-dependent haloperoxidases. These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) into a reactive electrophilic "X+" equivalent, most likely a hypohalous acid (HOX). This reactive species then non-specifically halogenates electron-rich substrates, such as aromatic compounds.

Flavin-dependent Halogenases (FDHs) : These enzymes offer a more controlled and regioselective method of halogenation. They utilize flavin adenine (B156593) dinucleotide (FAD), O₂, and a halide ion. The enzyme generates a reactive halogenating species, often proposed to be a hypohalous acid, which is held within the enzyme's active site. This allows for precise, site-specific halogenation of the substrate, which is often an aromatic ring of an amino acid like tryptophan or tyrosine bound to a carrier protein.

Non-Heme Iron/α-Ketoglutarate (α-KG)-Dependent Halogenases : This class of enzymes typically acts on aliphatic carbons. They catalyze halogenation on unactivated C-H bonds, a challenging reaction in synthetic chemistry. A notable feature of some of these enzymes is their action on free amino acid substrates, such as the chlorination of lysine (B10760008) catalyzed by the enzyme BesD.

A prominent example of a biosynthetic pathway involving an iodinated amino acid analog is the synthesis of thyroid hormones in vertebrates. This pathway highlights the enzymatic iodination of the amino acid tyrosine.

The key steps in this pathway are:

Precursor : The precursor is the amino acid tyrosine, but not as a free molecule. Instead, the tyrosine residues are part of a large glycoprotein (B1211001) called thyroglobulin.

Iodide Uptake : The thyroid gland actively transports iodide ions (I⁻) from the bloodstream.

Enzymatic Iodination : The enzyme thyroid peroxidase (TPO), a heme-dependent haloperoxidase, catalyzes the iodination of specific tyrosine residues on the thyroglobulin molecule. This reaction requires hydrogen peroxide as an oxidant. The products are monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues.

Coupling Reaction : Thyroid peroxidase then catalyzes the coupling of these iodinated tyrosine residues to form the thyroid hormones thyroxine (T4), which contains four iodine atoms, and triiodothyronine (T3), which has three.

Release : The thyroglobulin protein is later broken down, releasing the T3 and T4 hormones into the circulation.

This pathway illustrates a highly regulated and specific biosynthesis of iodinated amino acid analogs, where the precursor, enzyme, and cellular location are all tightly controlled to produce vital hormones. While thousands of halogenated metabolites exist, iodinated compounds are less common than their chlorinated and brominated counterparts.

Table 1: Major Classes of Halogenating Enzymes

Enzyme ClassCofactor(s) / RequirementsHalide Substrate(s)Typical Organic SubstrateMechanism Type
Heme-Dependent Haloperoxidases Heme, H₂O₂Cl⁻, Br⁻, I⁻Electron-rich aromaticsElectrophilic
Vanadium-Dependent Haloperoxidases Vanadate, H₂O₂Br⁻, I⁻ (sometimes Cl⁻)Electron-rich aromaticsElectrophilic
Flavin-Dependent Halogenases FAD, O₂, NAD(P)HCl⁻, Br⁻Aromatic compounds (e.g., Tryptophan)Electrophilic
Non-Heme Iron/α-KG-Dependent Halogenases Fe(II), α-Ketoglutarate, O₂Cl⁻ (sometimes Br⁻)Aliphatic C-H bonds (e.g., Lysine)Radical

Advanced Research Applications of 2 Amino 3 Iodopropanoic Acid As a Mechanistic Tool

Design and Synthesis of Chemical Probes for Cellular Processes

2-Amino-3-iodopropanoic acid, also known as 3-iodoalanine, serves as a versatile scaffold for the design and synthesis of chemical probes to investigate complex cellular processes. Its utility stems from the presence of a reactive carbon-iodine bond, which can be exploited for various chemical modifications, and its structural similarity to the natural amino acid alanine (B10760859), allowing for its potential integration into biological systems.

Probing Cell Signaling Networks

While direct literature on the use of this compound for probing cell signaling networks is not abundant, its potential can be inferred from the applications of similar iodinated molecules. The iodine atom can serve as a handle for the attachment of reporter molecules such as fluorophores or biotin. By incorporating this modified amino acid into peptides or small molecules that target specific proteins within a signaling cascade (e.g., kinases, phosphatases, or receptors), researchers can visualize and track the localization and dynamics of these proteins in living cells.

Furthermore, the iodine atom can be replaced through various cross-coupling reactions, allowing for the synthesis of a library of probes with diverse functionalities. For instance, coupling of a fluorescent dye to this compound integrated into a peptide substrate for a specific kinase could allow for the development of a real-time sensor for kinase activity.

Interrogating Protein-Protein and Protein-Nucleic Acid Interactions

The study of protein-protein and protein-nucleic acid interactions is fundamental to understanding cellular function. This compound can be a valuable tool in this area, primarily through its use in photo-cross-linking experiments. While direct examples are sparse, the principle lies in modifying the iodo-group to incorporate a photo-reactive moiety.

For instance, the iodine can be substituted with a group that, upon photoactivation with UV light, forms a highly reactive species capable of covalently bonding to nearby interacting molecules. If this compound, modified with a photo-cross-linker, is incorporated into a protein of interest, it can be used to "capture" its binding partners (other proteins or nucleic acids) in situ. Subsequent analysis, for example by mass spectrometry, can then identify the interacting molecules, providing a snapshot of the cellular interactome. A derivative, N-Fmoc-3-iodo-L-alanine tert-butyl ester, is utilized in peptide synthesis and can serve as a precursor for creating such probes. The iodine atom in this compound provides a site for modifications like affinity labeling, which can help in identifying and characterizing protein-protein interactions smolecule.com.

Isotopic Labeling for Mechanistic Biology

Isotopic labeling is a powerful technique to trace the fate of molecules in metabolic pathways and to probe enzymatic mechanisms.

Stable Isotope Labeling (e.g., ¹³C, ¹⁵N) for Metabolic Tracing and NMR Studies

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the incorporation of ¹³C or ¹⁵N labeled this compound into a protein can provide valuable structural and dynamic information. NMR spectroscopy is a powerful tool for studying proteins in their native solution state duke.edu. The presence of the isotope provides an additional NMR-active nucleus that can be used to probe the local environment of the amino acid within the protein structure. This can be particularly useful for studying the active sites of enzymes or the interfaces of protein-protein interactions. The synthesis of ¹³C-labeled amino acids is a well-established field, enabling their use in such studies nih.gov.

Kinetic Isotope Effect (KIE) Studies in Enzymatic Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions nih.gov. By replacing an atom at a position involved in a bond-breaking or bond-forming step of a reaction with a heavier isotope, a change in the reaction rate can be observed. While there are no specific KIE studies prominently featuring this compound in the available literature, its structure suggests potential applications.

For example, if an enzyme catalyzes a reaction involving the cleavage of the C-I bond, substituting ¹²C with ¹³C at the carbon atom attached to the iodine would be expected to produce a primary KIE. The magnitude of this effect could provide information about the transition state of the reaction. Similarly, secondary KIEs could be observed by isotopic substitution at other positions in the molecule, providing further mechanistic insights. Studies on other amino acids, such as alanine racemase, have demonstrated the utility of KIEs in understanding enzymatic mechanisms nih.gov.

Rational Design of Peptide and Protein Mimetics

Peptide and protein mimetics are molecules that mimic the structure and/or function of natural peptides and proteins but are designed to have improved properties, such as increased stability or enhanced biological activity. This compound can be considered a non-canonical amino acid, and the incorporation of such unnatural amino acids is a key strategy in the rational design of peptidomimetics nih.govresearchgate.net.

The presence of the bulky and hydrophobic iodine atom can be used to influence the secondary structure of a peptide. For example, its incorporation could favor or disfavor the formation of alpha-helices or beta-sheets. This allows for the rational design of peptides with specific three-dimensional structures that can mimic the binding surfaces of larger proteins. These designed peptides could then be used to modulate protein-protein interactions that are implicated in disease. While the direct use of this compound in designing protein mimetics is not extensively documented, the principles of using non-canonical amino acids to create molecules that mimic protein surfaces are well-established nih.gov.

Engineering Improved Pharmacological Characteristics (e.g., Selectivity, Potency)

This compound, also known as 3-iodo-alanine, serves as a versatile synthetic building block in medicinal chemistry for engineering molecules with enhanced pharmacological properties. Its utility lies in the ability of the iodine atom to act as a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions. This facilitates the creation of novel, non-natural amino acid derivatives that can be incorporated into larger molecules to improve characteristics such as selectivity and potency.

A notable application is in the development of targeted therapies for autoimmune diseases. For instance, a protected derivative of 3-iodo-alanine was utilized in the synthesis of decernotinib (VX-509), a potent and selective Janus kinase (JAK) 3 inhibitor. researchgate.net The synthesis involved a Negishi coupling reaction between a pyrrolo[2,3-b]pyridine core and an organozinc derivative of the protected iodoalanine. researchgate.net The incorporation of this unique amino acid derivative was a key step in building the final complex structure of the inhibitor, which exhibits high selectivity for JAK3 over other kinases. This example underscores the potential of this compound as a foundational component for constructing complex molecular architectures with precisely tuned pharmacological profiles, enabling the development of next-generation selective inhibitors.

Compound Target Pharmacological Application Synthetic Role of this compound Derivative
Decernotinib (VX-509)Janus kinase 3 (JAK3)Treatment of Autoimmune DiseasesKey building block in a Negishi coupling reaction to form the inhibitor's core structure. researchgate.net

Development of Conformationally Constrained Peptidomimetics

In the field of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability—are of significant interest. This compound, particularly in its protected forms such as N-Fmoc-3-iodoalanine tert-butyl ester, is a valuable intermediate for the synthesis of these complex molecules. researchgate.net

The primary application of this compound is in the preparation of a wide array of non-natural, substituted phenylalanine derivatives and other unique amino acids. researchgate.net The iodine atom at the β-position of the alanine structure provides a reactive site for palladium-catalyzed cross-coupling reactions. By converting the iodoalanine derivative into an organozinc reagent, chemists can couple it with a variety of aryl and heteroaryl halides. researchgate.net This methodology allows for the introduction of diverse functional groups at the side chain, creating a library of novel amino acids.

These custom-designed amino acids can then be incorporated into peptide sequences using standard Solid Phase Peptide Synthesis (SPPS). The introduction of these bulky or uniquely functionalized side chains can enforce specific torsional angles and restrict the conformational freedom of the peptide backbone. This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and selectivity for its target receptor or enzyme.

Protected Iodoalanine Derivative Reaction Type Resulting Structure Application
N-Fmoc-3-iodoalanine tert-butyl esterPalladium-catalyzed cross-coupling with electrophilesSubstituted Phenylalanines and other non-natural amino acidsIncorporation into peptides via SPPS to create conformationally constrained peptidomimetics. researchgate.net
Fmoc-3-iodoalanine-OButConversion to organozinc derivative followed by couplingSubstituted Phenylalanine derivativesBuilding blocks for SPPS.

Immunological Research and Vaccine Development

Creation of Immunogenic Conjugates for Enhanced Antigen Presentation

The application of this compound and its derivatives extends into the realm of immunology, specifically in the rational design of cancer vaccine candidates. A key strategy in vaccine development is to conjugate a tumor-associated carbohydrate antigen (TACA) to an immunogenic protein carrier to elicit a robust and specific immune response.

In one such approach, derivatives of iodoalanine were utilized in the synthesis of an unnatural MUC1 glycopeptide, which served as the antigenic component of a novel vaccine candidate. unirioja.es The MUC1 protein is overexpressed in a variety of cancers and presents abnormal glycosylation patterns, making it an attractive target for immunotherapy. The synthesized glycopeptide, incorporating amino acid modifications derived from iodoalanine, was then specifically conjugated to the carrier protein CRM197. unirioja.es CRM197 is a non-toxic mutant of diphtheria toxin that is widely used as a carrier in conjugate vaccines due to its high immunogenicity. This strategic conjugation aims to enhance the presentation of the MUC1 antigen to the immune system, thereby breaking immune tolerance and inducing the production of cancer-specific antibodies. This work highlights the role of this compound as a specialized chemical tool for constructing complex and precisely defined immunogenic conjugates for vaccine development.

Antigen Component Carrier Protein Conjugation Goal Role of Iodoalanine Derivative
Unnatural MUC1 glycopeptideCRM197Enhance antigen presentation and elicit a cancer-specific immune response.Used in the synthesis of the glycopeptide antigen. unirioja.es

Structure-Activity Relationship Studies for Immunomodulatory Derivatives

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies focused on the structure-activity relationships of this compound derivatives for immunomodulatory purposes. While its use as a synthetic intermediate in creating immunogenic conjugates has been documented, dedicated research exploring how systematic structural modifications of iodoalanine-containing compounds affect their intrinsic immunomodulatory activity appears to be a nascent or yet-to-be-explored area.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-iodopropanoic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves iodination of precursor amino acids (e.g., tyrosine derivatives) using iodine monochloride (ICl) or electrophilic substitution reactions under controlled pH (4–6). Purification via recrystallization or reverse-phase HPLC is critical to achieve >95% purity. Characterization should include 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of iodinated amino acids?

  • Methodological Answer : Use a combination of techniques:

  • X-ray crystallography for definitive stereochemical assignment (if crystals are obtainable).
  • IR spectroscopy to confirm carboxylic acid and amino functional groups.
  • Iodine-specific assays (e.g., ICP-MS) to quantify iodine incorporation efficiency .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., tyrosine aminotransferase) using fluorometric or colorimetric substrates. Ensure compound stability in assay buffers via pre-incubation stability tests. Include negative controls with non-iodinated analogs to isolate iodine-specific effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported iodine stability under varying pH conditions?

  • Methodological Answer : Systematic stability studies are required:

  • Perform accelerated degradation experiments at pH 2–12, monitoring iodine loss via iodometric titration or LC-MS.
  • Use kinetic modeling (e.g., Arrhenius plots) to predict long-term stability. Conflicting data may arise from impurities or solvent interactions; ensure rigorous solvent degassing and inert atmosphere protocols .

Q. What strategies mitigate racemization during synthetic modification of this compound?

  • Methodological Answer :

  • Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to preserve stereochemistry.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry after each synthetic step.
  • Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce racemization rates .

Q. How do computational methods inform the design of iodinated amino acid derivatives for targeted protein interactions?

  • Methodological Answer :

  • Use docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinity with target proteins (e.g., thyroid hormone receptors).
  • Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Adjust iodine positioning based on electron density maps from molecular dynamics simulations .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported iodination efficiency across studies?

  • Methodological Answer :

  • Variable iodine sources : Compare reactivity of ICl vs. N-iodosuccinimide (NIS) in identical reaction conditions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution but risk side reactions.
  • Tabulate comparative
Iodination AgentSolventYield (%)Side ProductsReference
IClDCM78<5%
NISDMF6512%
  • Statistical analysis (ANOVA) can identify significant variables .

Safety and Handling Considerations

Q. What precautions are critical when handling iodinated amino acids in biological assays?

  • Methodological Answer :

  • Radiolabeled iodine : Use lead shielding and monitor radiation exposure with Geiger counters.
  • Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal.
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of powdered compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.